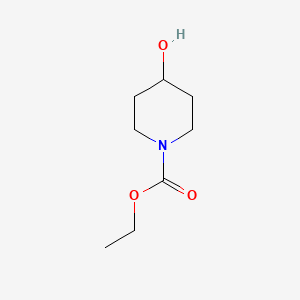

Ethyl 4-hydroxypiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71891. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABJNOSERNVHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215521 | |

| Record name | Ethyl 4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65214-82-6 | |

| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65214-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxypiperidine-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065214826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 65214-82-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-HYDROXYPIPERIDINE-1-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR6D7H9MYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-hydroxypiperidine-1-carboxylate, a versatile intermediate crucial in pharmaceutical and chemical research. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications in drug development, supported by structured data and visualizations.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a piperidine ring functionalized with a hydroxyl group and an ethyl carbamate. This structure provides two key reactive sites—the hydroxyl group and the ester functionality—making it a valuable building block in organic synthesis.

The Pivotal Role of Ethyl 4-hydroxypiperidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide on the Synthesis and Application of a Key Pharmaceutical Building Block

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic use of versatile molecular building blocks is paramount to the efficient and successful development of novel therapeutics. Among these, Ethyl 4-hydroxypiperidine-1-carboxylate has emerged as a cornerstone intermediate, particularly in the synthesis of a wide array of pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis of this critical compound and highlights its application in the development of bioactive molecules for researchers, scientists, and drug development professionals.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The presence of a hydroxyl group and an ethyl carbamate moiety in this compound offers synthetic handles for a variety of chemical transformations, making it an ideal starting point for the construction of complex molecular architectures. Its utility is underscored by its role as a key intermediate in the synthesis of antihistamines, antipsychotics, and antidepressants.[1]

Synthesis of this compound: A Comparative Analysis of Synthetic Routes

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and process safety considerations.

Method 1: N-Ethoxycarbonylation of 4-hydroxypiperidine

This method involves the direct acylation of 4-hydroxypiperidine with ethyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Method 2: Reduction of Ethyl 4-oxopiperidine-1-carboxylate

An alternative and widely used approach is the reduction of the corresponding ketone, ethyl 4-oxopiperidine-1-carboxylate (also known as N-carbethoxy-4-piperidone), using a mild reducing agent such as sodium borohydride.

A quantitative comparison of these two methods is summarized in the table below:

| Feature | Method 1: N-Ethoxycarbonylation | Method 2: Reduction of Ketone |

| Starting Material | 4-hydroxypiperidine, Ethyl chloroformate | Ethyl 4-oxopiperidine-1-carboxylate |

| Reagents | Triethylamine, Dichloromethane | Sodium borohydride, Methanol |

| Reaction Temperature | 0 °C | 20-30 °C |

| Reaction Time | 30 minutes | 30 minutes |

| Work-up | Aqueous extraction | Aqueous work-up and extraction |

| Yield | Not explicitly reported in reviewed literature. | Approx. 87.6% (calculated from experimental data) |

Detailed Experimental Protocols

Method 1: Synthesis from 4-hydroxypiperidine

To a solution of 4-hydroxypiperidine (1.0 equivalent) in dichloromethane at 0 °C, triethylamine (1.5 equivalents) is added, followed by the dropwise addition of ethyl chloroformate (1.2 equivalents).[1] The reaction mixture is stirred at 0 °C for 30 minutes.[1] Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[1]

Method 2: Synthesis from Ethyl 4-oxopiperidine-1-carboxylate

To a suspension of ethyl 4-oxopiperidine-1-carboxylate (68.5 parts by weight) in methanol (240 parts by weight), sodium borohydride (3.8 parts by weight) is added portion-wise while maintaining the temperature between 20-30 °C. After the addition is complete, the mixture is stirred for an additional 30 minutes. The reaction mixture is then poured into an aqueous solution of ammonium chloride. The methanol is removed by evaporation, and the product is extracted with a suitable organic solvent. The organic extract is dried and concentrated, and the resulting oily residue is distilled in vacuo to yield pure this compound.

Application as a Building Block: The Synthesis of Bepotastine

A prominent application of this compound is in the synthesis of the second-generation antihistamine, Bepotastine.[2][3] The synthesis involves the O-alkylation of the hydroxyl group of this compound with a suitable electrophile, followed by further transformations.

The following diagram illustrates the key steps in the synthesis of a Bepotastine intermediate starting from this compound:

References

Spectroscopic Profile of Ethyl 4-hydroxypiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-hydroxypiperidine-1-carboxylate (CAS No: 65214-82-6), a key intermediate in the synthesis of various pharmaceuticals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure and Properties

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₈H₁₅NO₃[2]

-

Molecular Weight: 173.21 g/mol [2]

-

Appearance: Colorless to yellow liquid[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.8 | Multiplet | 1H | CH -OH |

| ~3.5 | Multiplet | 2H | Piperidine H₂ (axial, adjacent to N) |

| ~3.1 | Multiplet | 2H | Piperidine H₂ (equatorial, adjacent to N) |

| ~1.8 | Multiplet | 2H | Piperidine H₂ (axial, adjacent to CH-OH) |

| ~1.5 | Multiplet | 2H | Piperidine H₂ (equatorial, adjacent to CH-OH) |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

| Variable | Broad Singlet | 1H | -OH |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented here is a representative interpretation.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in a molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C =O (Carbamate) |

| ~67 | C H-OH |

| ~61 | -O-C H₂-CH₃ |

| ~43 | Piperidine C H₂ (adjacent to N) |

| ~34 | Piperidine C H₂ (adjacent to CH-OH) |

| ~14 | -O-CH₂-C H₃ |

Note: The chemical shifts are referenced to a standard (e.g., TMS at 0 ppm) and can vary slightly based on experimental conditions.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2975-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (carbamate) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1240 | Strong | C-N stretch (carbamate) |

| ~1100 | Strong | C-O stretch (alcohol) |

MS (Mass Spectrometry)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structure.

| m/z | Relative Intensity | Assignment |

| 173 | Moderate | [M]⁺ (Molecular Ion) |

| 156 | Low | [M - OH]⁺ |

| 144 | Moderate | [M - C₂H₅]⁺ |

| 128 | Low | [M - OC₂H₅]⁺ |

| 100 | Strong | [M - COOC₂H₅]⁺ |

| 57 | High | [C₄H₉]⁺ fragment |

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~220 ppm.

-

Number of scans: 512-2048 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR absorption spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve stable ionization.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Acquisition (EI):

-

Introduce a small amount of the volatile sample into the high-vacuum source of the EI mass spectrometer.

-

Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Scan the resulting ions across a defined m/z range.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

The Pivotal Role of Ethyl 4-hydroxypiperidine-1-carboxylate in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-hydroxypiperidine-1-carboxylate, a versatile heterocyclic building block, has emerged as a cornerstone in the synthesis of a diverse array of pharmaceutical agents. Its unique structural features, comprising a piperidine core functionalized with a hydroxyl group and an ethyl carbamate, provide a synthetically tractable platform for the construction of complex molecular architectures with significant therapeutic potential. This technical guide delves into the multifaceted role of this intermediate in medicinal chemistry, offering insights into its applications, key chemical transformations, and its contribution to the development of clinically relevant drugs.

Core Properties and Significance

This compound (CAS: 65214-82-6) is a stable, commercially available organic compound that serves as a crucial starting material in multi-step synthetic sequences.[1][2] The presence of a secondary alcohol and a protected amine in the form of a carbamate makes it an ideal scaffold for introducing molecular diversity. The ethyl carbamate group offers robust protection to the piperidine nitrogen, preventing unwanted side reactions, while the hydroxyl group at the 4-position provides a reactive handle for various chemical modifications, including etherification and esterification.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~275.1 °C at 760 mmHg |

| Density | ~1.12 g/cm³ |

| CAS Number | 65214-82-6 |

Key Synthetic Applications in Drug Discovery

The utility of this compound spans multiple therapeutic areas, most notably in the development of antihistamines and central nervous system (CNS) agents.[3][5] Its incorporation into drug candidates often imparts favorable pharmacokinetic properties and facilitates interaction with biological targets.

Synthesis of Antihistamines: The Bepotastine Besilate Case Study

A prominent application of this compound is in the industrial synthesis of Bepotastine besilate, a second-generation H1 receptor antagonist used for the treatment of allergic rhinitis and urticaria.[1][2][3] The piperidine moiety of the intermediate forms a core component of the final drug structure.

A key step in the synthesis involves the etherification of this compound with a diarylmethyl halide. This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, thereby activating it for nucleophilic attack on the electrophilic carbon of the halide.

Development of Central Nervous System (CNS) Agents

The piperidine scaffold is a privileged structure in the design of CNS-active compounds, and this compound serves as a valuable precursor in this area.[3] Notably, it has been employed in the synthesis of dopamine D4 receptor antagonists, which are under investigation for the treatment of various neurological and psychiatric disorders.[4]

The synthetic strategy often involves an initial etherification of the hydroxyl group, followed by deprotection of the piperidine nitrogen and subsequent functionalization. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of substituents on the nitrogen atom.

Key Experimental Protocols

The versatility of this compound is demonstrated through its participation in a range of chemical transformations. Below are representative protocols for key reactions.

Williamson Ether Synthesis

This reaction is fundamental for creating the ether linkage found in many drugs derived from this intermediate.

Table 2: Experimental Protocol for Williamson Ether Synthesis

| Parameter | Details |

| Reactants | This compound (1.0 eq), Alkyl Halide (1.1 eq), Sodium Hydride (1.2 eq) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-12 hours |

| Work-up | Quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure. |

| Purification | Column chromatography on silica gel. |

| Typical Yield | 60-80% |

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative method for etherification, particularly with phenolic nucleophiles, and proceeds with inversion of stereochemistry at the alcohol carbon.[6][7]

Table 3: Experimental Protocol for Mitsunobu Reaction

| Parameter | Details |

| Reactants | This compound (1.0 eq), Phenol (1.2 eq), Triphenylphosphine (PPh₃) (1.5 eq), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 4-24 hours |

| Work-up | Removal of solvent under reduced pressure, followed by purification to remove triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. |

| Purification | Column chromatography on silica gel. |

| Typical Yield | 50-70% |

Role in Structure-Activity Relationship (SAR) Studies

While specific SAR studies centered on systematically modifying this compound are not extensively documented, its derivatives are integral to broader SAR investigations. The 4-hydroxypiperidine core allows for the exploration of how the spatial arrangement of substituents affects biological activity. For instance, in the development of dopamine D4 receptor antagonists, variations at the ether-linked substituent and the N-alkyl group of the piperidine ring have been shown to significantly impact receptor affinity and selectivity.[4]

Future Outlook

The continued importance of the piperidine motif in medicinal chemistry ensures that this compound will remain a valuable and frequently utilized building block. Its application is likely to expand into new therapeutic areas, including the development of antiviral and anti-inflammatory agents.[8][9][10] The development of more efficient and stereoselective methods for its functionalization will further enhance its utility in the synthesis of next-generation therapeutics. As drug discovery moves towards more complex and highly functionalized molecules, the foundational role of such versatile intermediates will be more critical than ever.

References

- 1. nbinno.com [nbinno.com]

- 2. apicule.com [apicule.com]

- 3. nbinno.com [nbinno.com]

- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 65214-82-6 [chemicalbook.com]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. purdue.edu [purdue.edu]

- 10. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-hydroxypiperidine-1-carboxylate: A Pivotal Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-hydroxypiperidine-1-carboxylate stands as a critical building block in the synthesis of a diverse array of pharmaceutical compounds. Its unique structural features, combining a piperidine scaffold with strategically placed hydroxyl and ethyl carbamate functionalities, render it a versatile intermediate for creating complex molecular architectures with significant therapeutic potential. This guide provides a comprehensive overview of its synthesis, applications, and the underlying pharmacology of the drugs derived from it, with a focus on its role in the development of treatments for allergic conditions and central nervous system disorders.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid, lauded for its stability and reactivity in various organic syntheses.[1][2] The piperidine ring is a prevalent motif in many biologically active molecules, and the hydroxyl group at the 4-position, along with the N-ethoxycarbonyl group, provide convenient handles for further chemical modifications.[1][3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 4-hydroxypiperidine with ethyl chloroformate. This reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-hydroxypiperidine (1.0 equivalent), Ethyl chloroformate (1.2 equivalent), Triethylamine (1.5 equivalent), Dichloromethane.

-

Procedure:

-

Dissolve 4-hydroxypiperidine in dichloromethane in a reaction vessel and cool the solution to 0°C.

-

Slowly add triethylamine to the stirred solution.

-

Add ethyl chloroformate dropwise to the mixture, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 30 minutes.[4]

-

Pour the reaction mixture into water and extract the aqueous layer with dichloromethane.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.[4]

-

Table 1: Physicochemical and Purity Data for this compound

| Property | Value |

| CAS Number | 65214-82-6 |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Purity (typical) | ≥98% |

Application in the Synthesis of Bepotastine Besilate

One of the most prominent applications of this compound is as a key intermediate in the synthesis of Bepotastine besilate, a second-generation H1 receptor antagonist used for the treatment of allergic rhinitis and urticaria.[1][3][5]

Synthesis of Bepotastine from this compound

The synthesis of Bepotastine involves the etherification of the hydroxyl group of this compound with a suitable chlorophenyl(pyridin-2-yl)methyl derivative, followed by further modifications.

Experimental Protocol: Synthesis of a Bepotastine Precursor

-

Materials: 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride, this compound, Sodium carbonate, Toluene.

-

Procedure:

-

To a reaction flask, add toluene and sodium carbonate and stir for 10 minutes.

-

Add 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride portion-wise.

-

Add this compound to the mixture.

-

Raise the temperature to 140°C and maintain for 3 hours.

-

Cool the reaction mass to room temperature.

-

Add water and additional toluene and stir for 15 minutes.

-

The subsequent steps involve hydrolysis of the ethyl carbamate and reaction with ethyl 4-bromobutanoate to form the final Bepotastine molecule.

-

Table 2: Purity and Yield Data for Bepotastine Besilate Synthesis

| Intermediate/Product | Purity | Yield |

| 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | - | - |

| Bepotastine besilate | 99.81% | - |

Note: Specific yield data for each step is often proprietary and not always publicly available.

Role in Central Nervous System (CNS) Drug Discovery

The versatility of this compound extends to the synthesis of drugs targeting the central nervous system, including potential antidepressants and antipsychotics.[1][6] The piperidine moiety is a common feature in many CNS-active compounds.

Case Study: Synthesis of a Novel Antidepressant Candidate

A notable application of this intermediate is in the development of novel antidepressant candidates. The synthesis process often involves protecting the hydroxyl group, followed by coupling with a pharmacologically active moiety, and subsequent deprotection and modification.

Experimental Workflow: Antidepressant Candidate Synthesis

-

Protection: The hydroxyl group of this compound is protected using a suitable protecting group, such as tert-butyldimethylsilyl (TBS) chloride.

-

Coupling: The protected intermediate is reacted with a substituted phenol known to possess antidepressant activity.

-

Deprotection: The protecting group is removed to reveal the hydroxyl group.

-

Final Modification: The molecule undergoes final chemical modifications to yield the target antidepressant candidate.

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways of the drugs synthesized from this compound is crucial for appreciating its therapeutic significance.

Bepotastine: A Multi-faceted Anti-allergic Agent

Bepotastine exerts its anti-allergic effects through a combination of mechanisms:

-

H1 Receptor Antagonism: It is a potent and selective antagonist of the histamine H1 receptor, which blocks the downstream effects of histamine, a key mediator of allergic symptoms.

-

Mast Cell Stabilization: Bepotastine stabilizes mast cells, preventing their degranulation and the release of histamine and other pro-inflammatory mediators.

-

Inhibition of Inflammatory Mediators: It has been shown to inhibit the release of inflammatory mediators such as leukotrienes and prostaglandins.

Below is a diagram illustrating the mechanism of action of Bepotastine in mitigating the allergic response.

Caption: Mechanism of action of Bepotastine.

Experimental and Logical Workflows in Drug Discovery

The journey from a key intermediate like this compound to a marketed drug is a long and complex process. The following diagram illustrates a generalized workflow.

Caption: Generalized drug discovery workflow.

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, enabling the efficient synthesis of a range of pharmaceuticals. Its application in the production of the antihistamine Bepotastine highlights its commercial and therapeutic importance. Furthermore, its utility in the exploration of novel CNS-active agents underscores its ongoing value in the quest for new and improved treatments for a variety of diseases. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this key intermediate is essential for innovation in pharmaceutical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]

- 4. This compound | 65214-82-6 [chemicalbook.com]

- 5. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]

- 6. US20140046068A1 - Method of synthesizing bepotastine or benzenesulfonic acid salt thereof and intermediates used therein - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxypiperidine-1-carboxylate is a key building block in the synthesis of a variety of pharmaceutical compounds.[1][2] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery, development, and manufacturing. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines detailed experimental protocols for determining its solubility and stability profiles. While specific quantitative data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this critical information in-house.

Physicochemical Properties

A summary of the available physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₃ | [1][3][4] |

| Molecular Weight | 173.21 g/mol | [1][2][3] |

| CAS Number | 65214-82-6 | [1][3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Density | 1.12 g/cm³ | [1][3] |

| Boiling Point | 120-130 °C at 0.098 Torr | [3][5] |

| Refractive Index | ~1.4802 | [3] |

| Storage Temperature | 2 - 8 °C, in a cool, dry place | [1][6] |

Solubility Profile

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from established pharmaceutical guidelines.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, phosphate buffers of various pH, ethanol, methanol, acetone, dichloromethane)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents. For aqueous solubility, it is recommended to use buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the impact of ionization.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be visually apparent.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Quantification: Calculate the solubility based on the measured concentration and the dilution factor. The results should be reported in units such as mg/mL or mol/L.

A high-level workflow for this protocol is illustrated in the following diagram.

References

A Technical Guide to Ethyl 4-hydroxypiperidine-1-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-hydroxypiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its chemical identity, physical properties, synthesis protocols, and its pivotal role as an intermediate in the synthesis of various pharmaceutical agents.

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound widely utilized in the synthesis of complex molecules. Its unambiguous identification is crucial for researchers and chemists. The primary identifier for this compound is its CAS Number: 65214-82-6 .

A comprehensive list of its synonyms and alternative names is provided in the table below to facilitate its identification in literature and chemical databases.

| Synonym/Alternative Name | Source |

| 1-(Ethoxycarbonyl)-4-hydroxypiperidine | [1][2] |

| 1-Carbethoxy-4-hydroxypiperidine | [1][2] |

| 1-carboethoxy-4-hydroxypiperidine | [1] |

| 1-ETHOXYCARBONYL-4-PIPERIDINOL | [2] |

| 1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester | [2] |

| 4-Hydroxy-1-piperidinecarboxylic Acid Ethyl Ester | [1][2] |

| 4-OXYPIPERIDINE-1-CARBOXYLIC ACID ETHYL ESTER | [2] |

| Ethyl 4-Hydroxy-1-piperidinecarboxylate | [1][2] |

| N-Carbethoxy-4-hydroxy piperidine | [1] |

| N-CARBETHOXY-4-PIPERIDINOL | [2] |

| Loratadine Impurity 66 | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₃ | [1][2] |

| Molecular Weight | 173.21 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Boiling Point | 120-130 °C at 0.098 Torr | [2] |

| Density | 1.12 g/cm³ | [2] |

| Refractive Index | 1.4802 (at 20°C) | [2] |

| Storage | Inert atmosphere, Room Temperature | [2] |

| pKa | 14.80 ± 0.20 (Predicted) | [2] |

| InChI | InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h7,10H,2-6H2,1H3 | [2] |

| SMILES | CCOC(=O)N1CCC(O)CC1 | [2] |

Synthesis of this compound

The synthesis of this compound is a critical process for its application in pharmaceutical manufacturing. A common and efficient method involves the N-acylation of 4-hydroxypiperidine with ethyl chloroformate.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-Hydroxypiperidine

-

Ethyl chloroformate

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Water

-

Brine

-

Sodium sulfate (anhydrous)

Procedure:

-

In a reaction vessel, dissolve 4-hydroxypiperidine (1.0 equivalent) in dichloromethane at 0°C.

-

To this solution, add triethylamine (1.5 equivalents).

-

Slowly add ethyl chloroformate (1.2 equivalents) to the mixture while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Upon completion of the reaction (monitored by TLC), pour the mixture into water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic extract under reduced pressure to obtain the crude product.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.[3]

Caption: Experimental workflow for the synthesis of this compound.

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a protected amine, allows for sequential and regioselective modifications. This compound is notably used in the production of antihistamines and agents targeting the central nervous system (CNS).[4]

Role in the Synthesis of Bepotastine Besilate

Bepotastine besilate is a second-generation antihistamine and mast cell stabilizer.[1][5] this compound serves as a crucial precursor in its synthesis.

The following protocol describes the synthesis of a key intermediate for Bepotastine using this compound.

Materials:

-

2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride

-

This compound

-

Sodium carbonate

-

Toluene

-

Water

Procedure:

-

In a reaction flask, add toluene and sodium carbonate and stir for 10 minutes.

-

Add 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride in portions.

-

Add this compound to the mixture.

-

Raise the temperature to 140°C and maintain for 3 hours.

-

Cool the reaction mass to room temperature.

-

Add water and additional toluene and stir for 15 minutes.

-

Separate the toluene layer from the aqueous layer. The toluene layer contains the desired product, Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate, which is a key intermediate for Bepotastine.[6]

Caption: Role of this compound in Bepotastine synthesis.

General Role in CNS Drug Development

The piperidine scaffold is a common motif in many drugs targeting the central nervous system. This compound provides a versatile platform for the synthesis of novel CNS-active compounds. The general workflow involves the modification of the hydroxyl group and subsequent deprotection and functionalization of the piperidine nitrogen.

Caption: Logical workflow illustrating the use of the target compound in CNS drug discovery.

Conclusion

This compound is a fundamentally important building block in synthetic organic and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an indispensable intermediate for the synthesis of a wide range of pharmaceuticals, particularly antihistamines and CNS-active agents. The synthetic protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals working with this key molecule.

References

A Technical Guide to Ethyl 4-hydroxypiperidine-1-carboxylate: Commercial Availability, Suppliers, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key suppliers, and essential technical data for Ethyl 4-hydroxypiperidine-1-carboxylate (CAS No: 65214-82-6). This versatile building block is a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds and fine chemicals. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating critical information on procurement and handling.

Commercial Availability and Supplier Overview

This compound is readily available from a variety of chemical suppliers, ranging from those specializing in research and development quantities to bulk manufacturers. The compound is typically offered at different purity levels, with ≥98% being a common standard for laboratory use. The table below summarizes quantitative data from various suppliers to facilitate comparison.

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| HANGZHOU LEAP CHEM CO., LTD. | 99% (Industrial Grade) | 25KG | $0.1/KG (EXW) | Experienced trader on ECHEMI.[1] |

| Shaanxi Dideu Medichem Co. Ltd. | 99% (Industrial Grade) | 25KG | Not specified | |

| Hangzhou Raisun Import & Export Co Ltd. | 99% (Industrial Grade) | Not specified | $0.1/KG (EXW) | |

| Xiamen Eagle Chemical Corporation | 99% (top grade) | Not specified | $4500-4700/MT (FOB) | |

| Home Sunshine Pharma | Not specified | Stock | Not specified | Manufacturers of APIs, intermediates, and fine chemicals.[2] |

| Ivy Fine Chemicals | Not specified | 100g, 500g, Bulk | $68.90 (100g), $292.50 (500g) | Quote available for bulk quantities.[3] |

| Sigma-Aldrich | 98% | Not specified | Not specified | Distributed by Synthonix Corporation.[4] |

| CP Lab Safety | min 98% | 100 grams | Not specified | For professional, research, and industrial use only.[5] |

| ChemScene | ≥95% | Not specified | Not specified | Provides custom synthesis and commercial production services.[6] |

| Synthonix, Inc. | 98% | 5g, 10g, 25g, 100g, 500g | $15 (5g), $20 (10g), $21 (25g), $84 (100g), $130 (500g) | |

| Shenzhen Nexcon Pharmatechs Ltd. | 99% | Min. Order 1KG | Not specified | Supply ability of 2000 units.[7] |

Experimental Protocols and Methodologies

While specific experimental protocols are highly dependent on the intended application, this section provides general methodologies for handling, storage, and quality control of this compound.

Handling and Storage

Safety Precautions:

-

Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

Use only outdoors or in a well-ventilated area.[8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Wash hands thoroughly after handling.[8]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated place.[9]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[8][9]

-

Store away from oxidizing agents, acids, and bases.[9]

-

Some suppliers recommend storage at room temperature, while others suggest 2-8 °C.[4][9] Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate storage recommendations.

Quality Control and Documentation

A Certificate of Analysis (CoA) is a critical document that provides lot-specific information on the purity and physical properties of the compound. When procuring this compound, it is essential to request a CoA from the supplier. Key parameters to verify on a CoA include:

-

Appearance: Typically a colorless to pale yellow liquid.[2][4]

-

Purity: Determined by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Identity: Confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Water Content: Measured by Karl Fischer titration.

Many suppliers, including Sigma-Aldrich and SynQuest Laboratories, provide access to CoAs for their products.[3][4]

Application in Synthesis: An Exemplary Workflow

This compound is a valuable intermediate in organic synthesis. For instance, in a patent by Google Patents, it is used as a reactant in a process involving a base like potassium tert-butoxide (tBuOK) at room temperature. The reaction is then worked up using an aqueous ammonium chloride solution and extracted with ethyl acetate. This example highlights its utility in the construction of more complex molecules.

A generalized workflow for the use of this compound as a building block in a synthetic protocol is visualized in the diagram below.

Caption: Generalized workflow for the use of this compound in a synthetic protocol.

Procurement Workflow

The process of acquiring this compound for research or development purposes typically follows a structured workflow, from initial supplier identification to final delivery and quality verification. The diagram below illustrates the key stages of this procurement process.

References

- 1. cn.canbipharm.com [cn.canbipharm.com]

- 2. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | Benchchem [benchchem.com]

- 3. CAS 65214-82-6 | 4H56-1-Z6 | MDL MFCD00086880 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound | 65214-82-6 [sigmaaldrich.com]

- 5. Synthonix, Inc > 65214-82-6 | this compound [synthonix.com]

- 6. chemimpex.com [chemimpex.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. echemi.com [echemi.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bepotastine Using Ethyl 4-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Bepotastine, a potent H1 receptor antagonist, utilizing Ethyl 4-hydroxypiperidine-1-carboxylate as a key starting material. This document is intended for use by researchers, scientists, and professionals in the field of drug development and pharmaceutical synthesis.

Introduction

Bepotastine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and urticaria.[1] Its synthesis involves a multi-step process where the careful selection and handling of intermediates are crucial for achieving high yield and purity. This compound is a pivotal intermediate in several synthetic routes to Bepotastine, providing the core piperidine structure of the final active pharmaceutical ingredient (API).[1][2][3] This document outlines a common synthetic pathway, detailing the necessary experimental procedures and providing quantitative data for key reaction steps.

Synthetic Pathway Overview

The synthesis of Bepotastine from this compound can be broadly divided into three main stages:

-

Condensation: Reaction of this compound with a substituted pyridine derivative to form the core structure.

-

Deprotection/Hydrolysis: Removal of the carboxylate protecting group from the piperidine nitrogen.

-

N-Alkylation and Salt Formation: Introduction of the butyric acid side chain and subsequent formation of the besilate salt.

This pathway is an effective method for the preparation of Bepotastine, and the protocols provided below are based on established synthetic transformations.

Quantitative Data Summary

The following tables summarize the typical yields and purity for the key steps in the synthesis of Bepotastine starting from this compound.

Table 1: Synthesis of 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine

| Step | Intermediate | Starting Materials | Typical Yield (%) | Typical Purity (%) |

| 1 | Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride, this compound | Not explicitly stated in provided search results | Not explicitly stated in provided search results |

| 2 | 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | >85% | 98.2% |

Table 2: Synthesis of Bepotastine Besilate

| Step | Product | Starting Material | Typical Yield (%) | Typical Purity (%) |

| 3 | Bepotastine | 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | Not explicitly stated in provided search results for this specific step | Not explicitly stated in provided search results for this specific step |

| 4 | Bepotastine Besilate | Bepotastine | 65% | 99.81% |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Bepotastine.

Step 1: Synthesis of Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate

This step involves the reaction of 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride with this compound.[1]

Materials:

-

2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride

-

This compound

-

Sodium carbonate

-

Toluene

Procedure:

-

To a 5 L round-bottom flask, add 500 ml of Toluene and 312.5 g of Sodium carbonate. Stir the mixture for 10 minutes.

-

Add 250 g of 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride in portions.

-

Add 337.5 g of this compound.

-

Raise the temperature of the reaction mixture to 140°C and maintain for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and proceed to the hydrolysis step.

Step 2: Hydrolysis to 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine

This step involves the hydrolysis of the carbamate to yield the free piperidine.[1]

Materials:

-

Reaction mixture from Step 1

-

Alkali solution (e.g., Sodium hydroxide)

-

Organic solvent for extraction (e.g., Toluene)

Procedure:

-

To the cooled reaction mixture from Step 1, add a suitable aqueous alkali solution to facilitate hydrolysis of the ethyl carbamate.

-

Stir the mixture until the hydrolysis is complete, as monitored by TLC.

-

Separate the organic layer. The aqueous layer can be extracted with a chlorinated hydrocarbon solvent to recover unreacted this compound for reuse.[1]

-

The organic layer containing the crude product, 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, is then purified.

Purification of 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine: [2]

-

Dissolve the crude product in toluene and add water.

-

Adjust the pH of the biphasic system to 8.0 using 10% p-toluenesulfonic acid.

-

Separate and discard the organic layer.

-

Adjust the pH of the aqueous layer to 14.0 with lithium hydroxide.

-

Extract the aqueous layer with toluene.

-

Dry the combined organic extracts, filter, and concentrate to obtain the purified product as a red viscous liquid (Purity: 98.2%).[2]

Step 3: Synthesis of Bepotastine (N-Alkylation)

This step involves the N-alkylation of the piperidine intermediate with an ethyl 4-bromobutanoate.[1]

Materials:

-

2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine dibenzoyl-D-tartrate (or other suitable salt)

-

Potassium carbonate

-

Ethyl 4-bromobutanoate

-

Water

Procedure:

-

In a 1 L round-bottom flask, add 125 ml of Water and 25 g of 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine dibenzoyl-D-tartrate at room temperature.

-

Add 30 g of Potassium carbonate and stir for 15 minutes.

-

Add 10 g of Ethyl 4-bromobutanoate.

-

Heat the reaction mixture to 50-55°C and maintain for 24 hours.

-

Cool the reaction to room temperature. The resulting product is Ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate.

Step 4: Hydrolysis to Bepotastine

This step involves the hydrolysis of the ethyl ester to form the carboxylic acid, Bepotastine.

Materials:

-

Ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate from Step 3

-

Aqueous base (e.g., Sodium hydroxide)

-

Ethanol

Procedure:

-

To the reaction mixture from Step 3, add a solution of sodium hydroxide in a mixture of ethanol and water.

-

Stir the reaction at room temperature until the ester hydrolysis is complete (monitored by TLC).

-

After completion, neutralize the reaction mixture to precipitate the Bepotastine free base.

Step 5: Formation of Bepotastine Besilate

The final step is the formation of the besilate salt.[1]

Materials:

-

Bepotastine free base

-

Benzenesulfonic acid

-

Acetone

Procedure:

-

Dissolve the crude Bepotastine free base in a suitable solvent like acetone.

-

Add a solution of Benzenesulfonic acid in the same solvent.

-

Stir the mixture at 45°C for 30 minutes.

-

Cool the reaction mixture to 0-5°C and maintain for 2-3 hours to allow for crystallization.

-

Filter the solid product and dry to obtain Bepotastine besilate. (Yield: 65 gm; Purity: 99.81%).[1]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Bepotastine from this compound.

Caption: Synthetic workflow for Bepotastine starting from this compound.

References

- 1. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]

- 2. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN109879800B - Preparation process of bepotastine drug intermediate - Google Patents [patents.google.com]

Application Notes: N-Protection of 4-Hydroxypiperidine using Ethyl Chloroformate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-protection of 4-hydroxypiperidine using ethyl chloroformate to synthesize ethyl 4-hydroxypiperidine-1-carboxylate. This reaction is a fundamental step in synthetic organic chemistry, crucial for the development of pharmaceutical agents where the piperidine moiety is a key structural scaffold.[1] These notes cover the reaction mechanism, experimental procedures, product characterization, and subsequent deprotection strategies, presented in a format tailored for laboratory application.

Introduction

4-Hydroxypiperidine is a bifunctional building block widely used in medicinal chemistry. Its secondary amine is nucleophilic and requires protection to ensure selective functionalization at the hydroxyl group. The ethoxycarbonyl group, introduced by ethyl chloroformate, serves as an effective protecting group for the piperidine nitrogen. The resulting compound, this compound, is a stable and versatile intermediate in the synthesis of various pharmaceuticals, including anti-infectives and drugs targeting the central nervous system.[2]

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of 4-hydroxypiperidine attacks the electrophilic carbonyl carbon of ethyl chloroformate. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct.

Caption: N-protection of 4-hydroxypiperidine with ethyl chloroformate.

Physicochemical and Quantitative Data

The resulting product, this compound, is typically a colorless to light yellow clear liquid.[3] Its properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 65214-82-6 | [4] |

| Molecular Formula | C₈H₁₅NO₃ | [4] |

| Molecular Weight | 173.21 g/mol | [4] |

| Boiling Point | 120-130 °C @ 0.098 Torr | [4][5] |

| Density | 1.12 g/cm³ | [3][4] |

| Refractive Index (n20D) | 1.4802 | [3][4] |

| Purity (Typical) | >98% (GC) | [3] |

| Storage | Room Temperature, Inert Atmosphere | [4] |

Detailed Experimental Protocols

4.1. Protocol 1: N-Ethoxycarbonyl Protection of 4-Hydroxypiperidine

This protocol details the synthesis of this compound.

Materials and Reagents:

| Reagent | M.W. | Amount (1.0 eq) | Equivalents | Moles |

| 4-Hydroxypiperidine | 101.15 | (Specify mass) | 1.0 | (Calculate) |

| Ethyl Chloroformate | 108.52 | (Calculate volume) | 1.2 | (Calculate) |

| Triethylamine | 101.19 | (Calculate volume) | 1.5 | (Calculate) |

| Dichloromethane (DCM) | - | (Specify volume) | - | - |

| Water (H₂O) | - | (Specify volume) | - | - |

| Brine (sat. NaCl) | - | (Specify volume) | - | - |

| Anhydrous Sodium Sulfate | - | (Sufficient amount) | - | - |

-

To a solution of 4-hydroxypiperidine (1.0 equiv) in dichloromethane (DCM), add triethylamine (1.5 equiv) at 0 °C under an inert atmosphere.

-

Slowly add ethyl chloroformate (1.2 equiv) to the stirred mixture while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic extract under reduced pressure to yield the crude product.

-

The product, this compound, is often obtained in sufficient purity for subsequent steps, or can be purified by vacuum distillation.

4.2. Protocol 2: Deprotection via Alkaline Hydrolysis (Saponification)

This protocol describes the removal of the N-ethoxycarbonyl group to regenerate the free amine.

Procedure: [7]

-

Dissolve the N-protected piperidine, this compound, in a suitable solvent (e.g., ethanol, methanol, or THF).

-

Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Heat the mixture under reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

If the product alcohol is volatile, it can be distilled directly from the reaction mixture.

-

Neutralize the remaining mixture with a strong acid (e.g., HCl) to protonate the carboxylate byproduct.

-

Extract the product (4-hydroxypiperidine) with a suitable organic solvent.

Experimental Workflow Visualization

References

- 1. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for O-Alkylation of Ethyl 4-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxypiperidine-1-carboxylate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmaceutical agents, including antihistamines, antipsychotics, and antidepressants.[1][2][3] The hydroxyl group at the 4-position of the piperidine ring provides a convenient handle for further functionalization, with O-alkylation being a common transformation to introduce diverse substituents and modulate the pharmacological properties of the final compounds.

This document provides detailed protocols for the O-alkylation of this compound, primarily focusing on the widely used Williamson ether synthesis.[4][5] Additionally, it includes information on reaction conditions, purification strategies, and troubleshooting to enable researchers to successfully synthesize O-alkylated derivatives.

Reaction Principle: The Williamson Ether Synthesis

The O-alkylation of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group by a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkylating agent (typically an alkyl halide or sulfonate) in an SN2 reaction to form the desired ether.[4][5][6][7]

The ethyl carbamate group on the piperidine nitrogen serves as a protecting group, reducing the nucleophilicity of the nitrogen and thus preventing competing N-alkylation under the basic conditions of the O-alkylation reaction.[8]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation using Sodium Hydride

This protocol is a standard and effective method for the O-alkylation of this compound with various alkyl halides.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Alkylating agent (e.g., alkyl bromide, alkyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.

-

Stir the resulting mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

-

Add the alkylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.

Data Presentation

The following table summarizes typical reaction parameters for the O-alkylation of this compound based on analogous reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Bromide | NaH | THF | 0 to RT | 4 | 85-95 |

| Ethyl Iodide | NaH | DMF | 0 to RT | 6 | 80-90 |

| Propyl Bromide | NaH | THF | 0 to RT | 8 | 75-85 |

| Isopropyl Bromide | NaH | DMF | RT to 50 | 12 | 50-60* |

* Lower yields with secondary alkyl halides are expected due to competing elimination reactions.[5][7]

Visualizations

Reaction Pathway

Caption: Williamson ether synthesis pathway for O-alkylation.

Experimental Workflow

Caption: Step-by-step experimental workflow for O-alkylation.

Troubleshooting and Optimization

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous, as water will quench the sodium hydride.

-

Increase the reaction time or temperature, especially for less reactive alkylating agents.

-

Consider using a more polar aprotic solvent like DMF to improve the solubility of the alkoxide.[8]

-

-

Side Reactions:

-

N-Alkylation: While the ethyl carbamate group significantly reduces the nucleophilicity of the piperidine nitrogen, trace amounts of N-alkylation may occur. Ensuring the reaction is carried out under strictly anhydrous and aprotic conditions minimizes this. The Boc protecting group is also excellent at preventing N-alkylation.[8]

-

Elimination: With secondary or tertiary alkyl halides, elimination (E2) can be a significant competing reaction, leading to the formation of alkenes.[5][7] Whenever possible, use primary alkyl halides.

-

-

Purification:

-

The polarity of the O-alkylated product will depend on the nature of the added alkyl group. Adjust the eluent system for column chromatography accordingly.

-

Residual mineral oil from the sodium hydride dispersion can sometimes contaminate the product. A thorough aqueous workup is important.

-

By following these protocols and considering the provided optimization strategies, researchers can efficiently synthesize a variety of O-alkylated this compound derivatives for their drug discovery and development programs.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 65214-82-6 [chemicalbook.com]

- 3. This compound (65214-82-6) at Nordmann - nordmann.global [nordmann.global]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Acylation of the Hydroxyl Group in Ethyl 4-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the acylation of the hydroxyl group of Ethyl 4-hydroxypiperidine-1-carboxylate. This key synthetic intermediate is widely utilized in the pharmaceutical industry for the development of a variety of therapeutics, including antihistamines, antipsychotics, and antidepressants.[1] The functionalization of its hydroxyl group is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs).

Introduction to O-Acylation Reactions

The O-acylation of this compound involves the conversion of its secondary hydroxyl group into an ester. This transformation is typically achieved by reacting the alcohol with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a catalyst. This modification is a fundamental strategy in medicinal chemistry to alter the physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability.

Common Acylating Agents:

-

Acyl Chlorides (R-COCl): Highly reactive, often requiring a base to neutralize the HCl byproduct.

-

Acid Anhydrides ((R-CO)₂O): Less reactive than acyl chlorides, generally providing cleaner reactions with a carboxylic acid as the byproduct.

Key Catalysts:

-

4-(Dimethylamino)pyridine (DMAP): A highly efficient nucleophilic catalyst that significantly accelerates acylation reactions.

-

Triethylamine (Et₃N) or Pyridine: Often used as a base to scavenge acidic byproducts.

-

Lewis Acids: Can be employed to activate the acylating agent.

Comparative Data for Acylation Reactions

While specific quantitative data for the acylation of this compound is not extensively published in readily available literature, the following tables summarize representative yields and reaction conditions for the acylation of similar secondary alcohols, providing a valuable reference for reaction optimization.

Table 1: Acylation of Secondary Alcohols with Acyl Chlorides

| Acyl Chloride | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Propionyl chloride | N-ethyldiisopropylamine | Chloroform | Reflux | 8 | 43 |

| Benzoyl chloride | Sodium Hydroxide | Water/Benzene | 35-40 | 1 | ~70-75 |

| Acetyl chloride | Pyridine/DMAP (cat.) | Dichloromethane | 0 to RT | 24 | 82 |

Table 2: Acylation of Secondary Alcohols with Acid Anhydrides

| Acid Anhydride | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetic anhydride | Triethylamine/DMAP | Dichloromethane | Room Temp | 0.5 | >95 |

| Acetic anhydride | Triethylamine/DMAP | None | Room Temp | 17 | 88 |

| Butyric anhydride | Indium Powder | None | 95-100 | 6 | Not specified |

Experimental Protocols

The following are detailed protocols for the acylation of this compound.

Protocol 1: Acylation using an Acyl Chloride (e.g., Propionyl Chloride)

This protocol is adapted from a general procedure for the acylation of a substituted piperidine derivative.

Materials:

-

This compound

-

Propionyl chloride

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM.

-

Addition of Base: Add triethylamine or DIPEA (1.2 eq) to the solution.

-

Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 4-(propionyloxy)piperidine-1-carboxylate.

Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride) with DMAP Catalysis

This protocol is a standard and highly efficient method for the esterification of secondary alcohols.

Materials:

-

This compound

-

Acetic anhydride

-

Triethylamine (Et₃N) or Pyridine

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or THF.

-

Addition of Reagents: Add triethylamine or pyridine (1.5 eq), followed by acetic anhydride (1.2 eq), and a catalytic amount of DMAP (0.05-0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

-